molecular formula C12H17BClNO4 B1434207 (3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid CAS No. 1661013-09-7

(3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid

Cat. No.: B1434207
CAS No.: 1661013-09-7
M. Wt: 285.53 g/mol
InChI Key: UCSGUFBFUFVYKE-UHFFFAOYSA-N
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Description

(3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid functional group, which is known for its versatility in forming carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid typically involves the reaction of 3-chloro-4-(2-morpholinoethoxy)phenylboronic acid with appropriate boron reagents under controlled conditions. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are used to monitor the product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Conversion to corresponding phenols or quinones.

    Reduction: Formation of corresponding alcohols or amines.

Scientific Research Applications

(3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of boron-containing compounds for biological studies, such as enzyme inhibitors and fluorescent probes.

    Medicine: Investigated for its potential in drug discovery, particularly in the design of boron-based drugs for cancer therapy.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in Suzuki-Miyaura coupling.

    4-Formylphenylboronic Acid: Contains a formyl group, used in the synthesis of biologically active compounds.

    3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position.

Uniqueness

(3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid is unique due to the presence of the morpholinoethoxy group, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules where precise control over reactivity and selectivity is required. The chloro substituent also enhances its reactivity in cross-coupling reactions compared to unsubstituted phenylboronic acids.

Properties

IUPAC Name

[3-chloro-4-(2-morpholin-4-ylethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO4/c14-11-9-10(13(16)17)1-2-12(11)19-8-5-15-3-6-18-7-4-15/h1-2,9,16-17H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSGUFBFUFVYKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN2CCOCC2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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